1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
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Overview
Description
1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine is a chemical compound with the empirical formula C15H20N2O and a molecular weight of 244.33 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3/t11-,12- . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the stereochemistry of its chiral centers.Scientific Research Applications
Synthesis and Chemical Structure Analysis
- Synthesis Methods : Various synthesis methods have been explored for compounds similar to 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine, focusing on yield and structural stability. These methods include 1,3-dipolar cycloaddition reactions and NMR spectroscopy for structural confirmation (Aouine, El Hallaoui, & Alami, 2014).
Pharmacological Potential
- Potential in Drug Development : Compounds structurally similar to this compound have been investigated for their pharmacological potential. For instance, some derivatives have shown promise as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity (Sniecikowska et al., 2019).
Application in Material Science
- Spectral and Luminescence Properties : Certain derivatives have been studied for their spectral luminescence properties, which could have applications in material sciences, especially in creating efficient fluorescent probes (Kozlov et al., 2010).
Medical Imaging and Phototherapy
- Medical Imaging Applications : Iron(III) complexes with structures akin to this compound have been synthesized for potential use in medical imaging and phototherapy, demonstrating significant photocytotoxicity under red light (Basu et al., 2014).
Antimicrobial Research
- Antimicrobial Activities : Some derivatives have shown promising results in in vitro antibacterial and antifungal screenings, suggesting potential applications in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Anticonvulsant Potential
- Anticonvulsant Research : Schiff bases of compounds with a similar structure have been synthesized and screened for anticonvulsant activity, indicating potential uses in treating seizures (Pandey & Srivastava, 2011).
Safety and Hazards
Properties
IUPAC Name |
[4-(5-methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZIVKWNLZVHJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3CCC(CC3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649189 |
Source
|
Record name | 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217702-12-9 |
Source
|
Record name | 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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